2'-Deschloro-2'-hydroxy Dasatinib
説明
Comprehensive Elucidation of its Independent Pharmacological Profile and Therapeutic Potential
A thorough investigation into the independent pharmacological profile of 2'-Deschloro-2'-hydroxy Dasatinib (B193332) is a critical first step in understanding its potential biological significance. Currently, there is no published research that details the specific pharmacological activities or therapeutic potential of this metabolite.
Future research should aim to:
Determine the kinase inhibitory profile of 2'-Deschloro-2'-hydroxy Dasatinib against a broad panel of kinases, including those targeted by the parent drug, such as BCR-ABL and the SRC family of kinases.
Assess its in vitro potency and efficacy in relevant cancer cell lines to understand if it retains, loses, or gains any of the anticancer activities of dasatinib.
Evaluate its effects on cellular pathways and processes to identify any unique biological activities that differ from the parent compound.
Without such fundamental studies, the independent therapeutic potential of this compound remains entirely speculative.
Investigation as a Novel Therapeutic Candidate or Lead Compound in Drug Discovery
The potential for a drug metabolite to serve as a novel therapeutic candidate or a lead compound for further drug discovery is an intriguing area of pharmaceutical research. However, there is no evidence in the current scientific literature to suggest that this compound has been investigated for these purposes.
For this metabolite to be considered a lead compound, future research would need to demonstrate:
Potent and selective biological activity against a therapeutic target.
Favorable pharmacokinetic and pharmacodynamic properties.
A safety profile that is superior to or distinct from the parent drug.
Given the complete lack of data on its pharmacological activity, any discussion of this compound as a therapeutic candidate is premature.
Strategies for Combination Therapies and Assessment of Synergistic Interactions in Disease Models
Combination therapies are a cornerstone of modern oncology, often employed to enhance efficacy and overcome drug resistance. While dasatinib itself is being explored in various combination regimens, there is no research available on the use of this compound in combination with other therapeutic agents.
Future studies in this area would require:
An initial understanding of the metabolite's own mechanism of action and pharmacological effects.
In vitro and in vivo studies in relevant disease models to assess for synergistic, additive, or antagonistic interactions with other drugs.
Without a foundational understanding of its independent activity, designing rational combination therapy strategies involving this compound is not feasible.
Understanding Metabolite Contributions to Overcome Drug Resistance Mechanisms (e.g., Imatinib (B729) Resistance)
The development of resistance to TKIs like imatinib is a significant clinical challenge in the treatment of CML. Dasatinib is effective against many imatinib-resistant BCR-ABL mutations. nih.gov The role of dasatinib's metabolites in contributing to this activity or in overcoming other resistance mechanisms is an important area of study. However, there are no studies that have specifically investigated the contribution of this compound to overcoming drug resistance.
Key research questions that need to be addressed include:
Does this compound have activity against imatinib-resistant or dasatinib-resistant mutations?
Does this metabolite accumulate to clinically relevant concentrations in patients?
How does its activity compare to that of the parent drug, dasatinib, and other major metabolites? nih.gov
Exploration of Novel Disease Indications Beyond Established Applications
The exploration of new uses for existing drugs and their metabolites, often referred to as drug repositioning, can accelerate the development of new therapies. While dasatinib has been investigated for other indications, such as certain solid tumors, there is no research on novel disease indications specifically for this compound. chemicalbook.com
Identifying potential new indications for this metabolite would necessitate:
Broad screening against various disease targets and models.
A comprehensive understanding of its unique pharmacological properties that might make it suitable for diseases other than CML or Ph+ ALL.
At present, the lack of fundamental knowledge about this compound precludes any targeted exploration for new indications.
Integration of Metabolite Research for Optimized Clinical Application of Parent Compounds
A comprehensive understanding of a drug's metabolites is crucial for optimizing the clinical application of the parent compound. Research into metabolites can help to explain inter-individual variability in drug response and toxicity. Currently, there is no specific research available that integrates data on this compound to optimize the clinical use of dasatinib.
Future research in this area could focus on:
Quantifying the levels of this compound in patients and correlating these with clinical outcomes and adverse events.
Investigating its potential for drug-drug interactions.
Such research could ultimately lead to more personalized dosing strategies for dasatinib, maximizing its therapeutic benefit while minimizing toxicity.
Table of Compounds Mentioned
| Compound Name | CAS Number | Molecular Formula |
| This compound | 1159977-25-9 | C22H27N7O3S |
| Dasatinib | 302962-49-8 | C22H26ClN7O2S |
| Imatinib | 152459-95-5 | C29H31N7O |
Structure
3D Structure
特性
IUPAC Name |
2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3S/c1-14-4-3-5-16(31)20(14)27-21(32)17-13-23-22(33-17)26-18-12-19(25-15(2)24-18)29-8-6-28(7-9-29)10-11-30/h3-5,12-13,30-31H,6-11H2,1-2H3,(H,27,32)(H,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYUTCLLUVARSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)O)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675791 | |
| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159977-25-9 | |
| Record name | 2-({6-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl}amino)-N-(2-hydroxy-6-methylphenyl)-1,3-thiazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biochemical Pathways of Dasatinib Biotransformation and Metabolite Genesis
Enzymatic Systems Governing Dasatinib (B193332) Metabolism
The metabolism of dasatinib is a multifaceted process primarily orchestrated by the liver. Several key enzyme families are responsible for its biotransformation. nih.govcancercareontario.cadrugbank.com
The cytochrome P450 (CYP) superfamily of enzymes, particularly the CYP3A4 isoenzyme, plays a predominant role in the oxidative metabolism of dasatinib. nih.govcancercareontario.cadrugbank.comnih.govpharmgkb.orgnih.gov In vitro studies have demonstrated that CYP3A4 is the primary enzyme responsible for the formation of several major metabolites. nih.govpsu.edu Specifically, CYP3A4 catalyzes the N-dealkylation to form metabolite M4 and the hydroxylation reactions that produce metabolites M20 and M24. nih.govpharmgkb.org The significant involvement of CYP3A4 means that co-administration of drugs that inhibit or induce this enzyme can lead to substantial changes in dasatinib's plasma concentrations. nih.govashpublications.org For instance, strong CYP3A4 inhibitors can increase dasatinib exposure, while inducers can decrease it. nih.govashpublications.org
While CYP3A4 is the principal metabolizing enzyme, other enzymatic systems also contribute to the biotransformation of dasatinib. Flavin-containing monooxygenase 3 (FMO3) is primarily responsible for the N-oxidation of dasatinib, leading to the formation of the M5 metabolite. nih.govdrugbank.comnih.govpharmgkb.org Uridine diphosphate-glucuronosyltransferase (UGT) enzymes are involved in Phase II conjugation reactions, specifically glucuronidation. nih.govdrugbank.compharmgkb.org This process leads to the formation of glucuronide conjugates, such as M8a and M8b, which are more water-soluble and readily excreted. nih.gov Although the specific UGT enzymes involved have not been fully elucidated, in vitro studies suggest that UGT1A1, UGT1A9, and UGT2B15 may be responsible for dasatinib glucuronidation. pharmgkb.org
Identification and Characterization of Dasatinib Phase I and Phase II Metabolites
Dasatinib is extensively metabolized, with numerous circulating metabolites having been identified in human plasma. psu.edunih.gov These metabolites are the products of various Phase I and Phase II metabolic reactions.
Table 1: Major Circulating Metabolites of Dasatinib
| Metabolite | Metabolic Reaction | Primary Enzyme(s) Involved |
| M4 | N-dealkylation | CYP3A4 nih.govpharmgkb.org |
| M5 | N-oxidation | FMO3 nih.govpharmgkb.org |
| M6 | Carboxylic acid formation | Cytosolic oxidoreductase nih.govpharmgkb.org |
| M20 | Hydroxylation | CYP3A4 nih.govpharmgkb.org |
| M24 | Hydroxylation | CYP3A4 nih.govpharmgkb.org |
The biotransformation of dasatinib involves a variety of metabolic reactions. nih.govsemanticscholar.orgscispace.com Phase I reactions include:
Hydroxylation: The addition of a hydroxyl group, primarily on the phenyl ring to form M20 and M24. psu.edu
N-Dealkylation: The removal of the hydroxyethyl (B10761427) group from the piperazine (B1678402) ring to form M4. psu.edu
N-Oxidation: The addition of an oxygen atom to the piperazine ring to form M5. psu.edu
Alcohol Oxidation: The oxidation of the terminal alcohol of the hydroxyethyl side chain. nih.govsemanticscholar.org
Phase II reactions involve the conjugation of dasatinib or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. These include:
Glucuronidation: The addition of glucuronic acid, catalyzed by UGTs, to form glucuronide conjugates (M8a, M8b). psu.edunih.gov
Sulfation: The addition of a sulfate (B86663) group. psu.edu
Elucidation of the Specific Metabolic Route for 2'-Deschloro-2'-hydroxy Dasatinib (M6)
Enzymatic Activities Implicated in its Oxidative Formation
The oxidative metabolism of Dasatinib is the principal route of its biotransformation, primarily occurring in the liver. nih.govnih.gov In vitro studies using human liver microsomes and cDNA-expressed enzymes have identified Cytochrome P450 (CYP) 3A4 as the main enzyme responsible for the oxidative metabolism of Dasatinib. nih.govnih.gov
The formation of Dasatinib's primary oxidative metabolites is catalyzed by specific enzymes:
CYP3A4: This enzyme is predominantly responsible for the N-dealkylation that forms the M4 metabolite, as well as the hydroxylation reactions that produce the M20 and M24 metabolites. nih.govpharmgkb.org The bioactivation of Dasatinib can also proceed through CYP3A4-mediated hydroxylation of the 2-chloro-6-methylphenyl ring, which can lead to the formation of a reactive quinone-imine intermediate. nih.govnih.gov
Flavin-containing Monooxygenase 3 (FMO3): This enzyme is primarily involved in the N-oxidation of Dasatinib, leading to the formation of the M5 metabolite. nih.govpharmgkb.org
Cytosolic Oxidoreductase: The M6 metabolite, a carboxylic acid derivative, is formed by a cytosolic oxidoreductase. nih.gov
While the specific enzymatic pathway for the formation of this compound is not detailed in the referenced literature, its structure, involving the removal of a chlorine atom and the addition of a hydroxyl group, suggests an oxidative process. The hydroxylation of the phenyl ring is a known metabolic step mediated by CYP3A4. nih.govnih.gov
Research into the kinetics of metabolite formation has shown that the creation of M4 and M5 follows Michaelis-Menten kinetics, while the formation of the hydroxylated metabolites M20 and M24 is better described by a partial substrate inhibition model. nih.gov The intrinsic formation clearance values suggest that the formation of the hydroxylated metabolite M20 is the most efficient among the primary oxidative pathways. nih.gov
Comparative Metabolic Profiles with Parent Dasatinib and Other Metabolites
Following administration in humans, Dasatinib is extensively metabolized, with the parent drug accounting for only a fraction of the total drug-related components in plasma. psu.edunih.gov A significant portion of the circulating radioactivity corresponds to various metabolites. psu.edunih.gov The primary oxidative metabolites that have been monitored and compared to the parent drug are M4, M5, M6, M20, and M24. psu.edu
Dasatinib is the major drug-related component found in human plasma, but its concentration decreases rapidly. psu.edunih.gov At 2 hours post-administration, metabolites contribute significantly to the total drug-related material in circulation. psu.edunih.gov These circulating metabolites include the products of hydroxylation (M20 and M24), N-dealkylation (M4), N-oxidation (M5), and oxidation to a carboxylic acid (M6), among others. nih.gov
Table 1: Comparative Profile of Dasatinib and its Primary Oxidative Metabolites
| Compound | Metabolic Pathway | Primary Enzyme(s) Involved | Key Findings | Reference |
|---|---|---|---|---|
| Dasatinib | Parent Drug | CYP3A4 (major), FMO3 | Major active component in plasma; extensively metabolized. | nih.govpsu.edunih.gov |
| M4 | N-dealkylation | CYP3A4 | Primary oxidative metabolite. | nih.govpharmgkb.org |
| M5 | N-oxidation | FMO3 | Primary oxidative metabolite; exhibits formation rate-limited kinetics similar to Dasatinib. | nih.govpsu.edu |
| M6 | Carboxylic acid formation | Cytosolic oxidoreductase | An oxidative metabolite. | nih.govmedchemexpress.com |
| M20 | Hydroxylation | CYP3A4 | A primary hydroxylated metabolite; its formation is highly efficient. | nih.govpharmgkb.org |
| M24 | Hydroxylation | CYP3A4 | A primary hydroxylated metabolite. | nih.govpharmgkb.org |
Structure Activity Relationship Sar and Advanced Medicinal Chemistry Insights
Rational Design and Synthesis Approaches for Dasatinib (B193332) Analogs
The rational design of Dasatinib analogs often involves computational predictions to explore how structural modifications might enhance binding affinity or improve specificity for target kinases. acs.org Strategies frequently focus on extending the Dasatinib scaffold from the ATP-binding pocket into more variable regions of the kinase to create new, specific interactions. nih.gov
The synthesis of Dasatinib and its derivatives can be achieved through various routes. A common approach involves the Hantzsch thiazole (B1198619) synthesis, followed by substitution and amidation reactions. researchgate.net For instance, one synthetic pathway starts with ethyl formate (B1220265) and ethyl chloroacetate (B1199739) to generate haloaldehyde intermediates, which then react with thiourea (B124793) to form the core thiazole ring. researchgate.net Subsequent reactions with 2-methyl-4,6-dichloropyrimidine and eventually N-(2-hydroxyethyl)piperazine lead to the final product. researchgate.netgoogle.com
Another strategy involves the direct modification of the Dasatinib molecule. The hydroxyl group on the hydroxyethylpiperazine moiety of Dasatinib is a key site for derivatization, as it projects out of the ATP-binding site and can be modified without disrupting core binding interactions. nih.govmedchemexpress.com Esterification of this hydroxyl group with various carboxylic acids, including amino acids and fatty acids, has been a successful strategy for creating diverse analog libraries. nih.gov While a specific synthesis for 2'-Deschloro-2'-hydroxy Dasatinib is not detailed in publicly available literature, its structure suggests a synthetic route involving a key intermediate, 2-amino-N-(2-hydroxy-6-methylphenyl)-5-thiazolecarboxamide, which would then be coupled with the appropriate pyrimidine-piperazine side chain.
Influence of Specific Structural Modifications on Target Selectivity and Potency
Structural modifications to the Dasatinib scaffold, such as the absence of the 2'-chloro group and the presence of a 2'-hydroxy group, are expected to significantly influence its biological activity.
Hydroxy Group: The introduction of hydroxyl groups can impact potency and selectivity. In a series of novel Dasatinib derivatives designed as inhibitors of leukemia stem cells, hydroxyl-containing compounds demonstrated significantly greater potency against the KG1a cell line compared to Dasatinib itself. nih.gov Specifically, hydroxyl compounds 15a and 24a were approximately 64 and 180 times more potent, respectively. nih.gov The hydroxyl group on the N-phenyl ring of this compound could potentially form new hydrogen bonds within the kinase active site, altering its binding affinity and selectivity profile. Furthermore, studies on Dasatinib metabolism show that hydroxylation is a key metabolic pathway, primarily mediated by CYP3A4, leading to various hydroxylated metabolites. nih.govpharmgkb.org The position of this hydroxylation is critical; for example, hydroxylation at the para-position of the 2-chloro-6-methylphenyl ring is a major metabolic route for Dasatinib. nih.govresearchgate.net
Absence of Chlorine: The chlorine atom on the N-phenyl ring of Dasatinib plays a role in its interaction with the kinase active site. Its removal and replacement with a hydroxyl group in this compound would alter the steric and electronic properties of this part of the molecule. This change could affect how the compound fits into the hydrophobic pocket of the kinase and could influence its selectivity. For example, designing analogs that bind to different kinase conformations (e.g., DFG-out or αC-helix out) can significantly alter kinome-wide selectivity. nih.govnih.gov Analogs designed to bind the αC-helix out conformation were found to be more selective than the parent Dasatinib. nih.gov The absence of the bulky chlorine atom might allow for different conformational adaptations of the kinase upon binding.
The combined effect of these two modifications—removing a chlorine and adding a hydroxyl group—would likely result in a distinct kinase inhibition profile for this compound compared to the parent compound.
Analysis of Key Molecular Interactions within Kinase Catalytic Domains
The inhibitory activity of Dasatinib and its analogs is determined by their specific molecular interactions within the catalytic domains of target kinases.
Hydrogen bonds are crucial for the stable binding of inhibitors. In the complex of Dasatinib with the Abl kinase domain, the aminothiazole core forms critical hydrogen bonds with the hinge region residues, notably with the backbone amide of Met318. researchgate.netnih.gov Molecular docking studies of Dasatinib with various kinases like c-Src show key hydrogen bond interactions with residues such as Met341 and Thr338. researchgate.net
For this compound, the introduction of a hydroxyl group at the 2'-position of the phenyl ring presents a new potential hydrogen bond donor and acceptor. This could lead to the formation of additional hydrogen bonds with amino acid residues in the active site that are not engaged by the parent Dasatinib. This new interaction could either strengthen the binding to primary targets or create novel interactions with off-target kinases, thereby altering the compound's potency and selectivity profile.
Kinase inhibitors can bind to different conformational states of the kinase, and the inhibitor's structure dictates which conformation is favored. nih.govnih.gov Dasatinib is known to bind to the active (DFG-in) conformation of many of its target kinases. nih.govnih.gov However, analogs can be designed to selectively bind inactive conformations, such as the DFG-out or αC-helix out states. acs.orgnih.gov
Binding to the DFG-out conformation, for instance, involves forcing the conserved Asp-Phe-Gly (DFG) motif to flip outwards, making the kinase inactive. nih.gov The structural changes in this compound—specifically the replacement of a chlorine atom with a smaller, hydrogen-bonding hydroxyl group—could alter its ability to induce or stabilize specific kinase conformations. This could lead to a shift in its selectivity profile, potentially making it more or less selective than Dasatinib. For example, certain conformation-selective analogs of Dasatinib have been shown to be more selective because they are unable to bind to entire kinase families that are potently inhibited by the parent compound. nih.gov
Derivatization Strategies and Molecular Scaffold Utilization for Novel Kinase Inhibitors
The Dasatinib scaffold is a versatile template for developing novel kinase inhibitors. Derivatization strategies often aim to improve target specificity and explore new chemical space. nih.govnih.gov
One prominent strategy involves modifying the solvent-exposed hydroxyl group of the piperazine (B1678402) side chain. nih.govmedchemexpress.com This allows for the attachment of various functional groups to probe interactions with regions outside the conserved ATP-binding pocket, potentially leading to enhanced kinase-specific interactions and improved selectivity. nih.gov This has been demonstrated through the synthesis of Dasatinib-amino acid and Dasatinib-fatty acid conjugates. nih.gov
Another approach is the application of bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties. This was used to design novel Dasatinib derivatives for treating leukemia by replacing parts of the molecule with triazole and oxadiazole rings. nih.gov
The structure of this compound itself represents a derivatization of the core scaffold at the N-phenyl ring. This modification, replacing the chloro group with a hydroxyl group, exemplifies a strategy to alter the inhibitor's interaction within the hydrophobic pocket of the kinase active site. Further derivatization of this newly introduced hydroxyl group could be a viable strategy for creating a new generation of inhibitors. Protecting group chemistry, often employed during the synthesis of Dasatinib analogs, would be essential for such multi-step modifications. google.com These strategies, which utilize the fundamental Dasatinib scaffold, are crucial for the ongoing development of kinase inhibitors with tailored therapeutic properties. sincopharmachem.com
Advanced Methodological Approaches in Chemical Biology and Pharmaceutical Research
High-Throughput Screening and Kinase Inhibitor Assays
There are no publicly available reports of high-throughput screening campaigns or specific kinase inhibitor assays that have been conducted to determine the biological targets and potency of 2'-Deschloro-2'-hydroxy Dasatinib (B193332). While Dasatinib is known to be a potent inhibitor of multiple kinases, the inhibitory profile of its 2'-deschloro-2'-hydroxy derivative has not been documented. nih.govchemicalbook.com
Cell-Based Assays: Proliferation, Viability, and Apoptosis Detection
Specific data from cell-based assays such as Sulforhodamine B (SRB), XTT, or Annexin V staining to evaluate the effects of 2'-Deschloro-2'-hydroxy Dasatinib on cell proliferation, viability, and apoptosis are not available in published research. Studies on Dasatinib have extensively used these methods to demonstrate its anti-proliferative and pro-apoptotic effects in various cancer cell lines. nih.govnih.gov However, similar investigations into its 2'-deschloro-2'-hydroxy analog have not been reported.
Molecular and Cellular Biology Techniques
Detailed molecular and cellular analyses to elucidate the mechanism of action of this compound are absent from the scientific literature.
There are no available Western blot data demonstrating the effect of this compound on the expression or phosphorylation status of key signaling proteins. In contrast, numerous studies have utilized Western blotting to show that Dasatinib inhibits the phosphorylation of proteins such as Src and its downstream targets. researchgate.netresearchgate.net
No studies have been published that employ flow cytometry to analyze the phenotypic or functional consequences of treating cells with this compound. This technique has been instrumental in understanding the immunological effects of Dasatinib, but has not been applied to its 2'-deschloro-2'-hydroxy derivative. nih.gov
There is a lack of research utilizing confocal microscopy or other advanced imaging techniques to investigate the impact of this compound on cellular dynamics, such as protein localization or morphological changes.
No gene expression profiling studies have been reported that assess the changes in gene expression, including that of key oncogenes like Src and FAK, following treatment with this compound. Such studies have been crucial in understanding the broader cellular response to Dasatinib. nih.govnih.govnih.gov
Utilization of Sophisticated In Vitro and In Vivo Model Systems
Advanced methodological approaches are crucial in chemical biology and pharmaceutical research to elucidate the mechanisms of action and therapeutic potential of novel compounds. The study of this compound and its parent compound, dasatinib, leverages a variety of sophisticated in vitro and in vivo model systems to characterize their biological activity.
Cultured Human and Murine Cancer Cell Lines
The in vitro activity of dasatinib and its metabolites has been evaluated across a range of cancer cell lines. Dasatinib, the parent compound, has demonstrated potent inhibitory effects on the growth of various human cancer cell lines, including those for chronic myeloid leukemia (CML), acute lymphoblastic leukemia (ALL), prostate cancer, colon cancer, and breast cancer. fda.govdrugbank.com For instance, in studies involving T-cell acute lymphoblastic leukemia (T-ALL), approximately 40% of tested cell lines showed high sensitivity to dasatinib. nih.gov Similarly, dasatinib has been shown to inhibit cell growth in CML and ALL cell lines that are both sensitive and resistant to imatinib (B729). drugbank.com
Specific data on the isolated activity of this compound in cultured cancer cell lines is not extensively detailed in publicly available literature, with research largely focusing on the parent compound or a mixture of its primary metabolites.
Table 1: Examples of Cancer Cell Lines Used in Dasatinib Research
| Cell Line | Cancer Type | Key Findings Related to Dasatinib |
| K562 | Chronic Myeloid Leukemia (CML) | Inhibition of BCR-ABL kinase. nih.gov |
| DU145 | Prostate Adenocarcinoma | Inhibition of cell migration. |
| U87 MG | Glioblastoma Astrocytoma | Reduction in cell viability. |
| HTLA-230 | Neuroblastoma | Down-regulation of c-Kit and c-Src phosphorylation. drugbank.com |
| SY5Y | Neuroblastoma | Inhibition of anchorage-independent growth. drugbank.com |
| NCI-H1975 | Non-Small Cell Lung Cancer | Induction of G1 phase cell cycle arrest. |
| BxPC-3 | Pancreatic Cancer | Inhibition of EphA2 receptor tyrosine kinase phosphorylation. nih.gov |
Patient-Derived Xenograft (PDX) Models in Oncology Research
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered to be highly predictive preclinical models because they retain the histological and genetic characteristics of the original human tumor. nih.govnih.govoaepublish.com These models are increasingly utilized to test therapeutic strategies and understand mechanisms of drug resistance. oaepublish.com
In the context of dasatinib research, PDX models have been instrumental in demonstrating its in vivo efficacy. For example, dasatinib monotherapy has shown significant anti-leukemic effects in PDX models of T-ALL. nih.gov Another study utilized a lung cancer PDX model in SCID mice to confirm the anti-tumor effects of dasatinib, where it significantly inhibited tumor growth.
Genetically Engineered Mouse Models for Disease Pathogenesis and Therapy
Genetically engineered mouse models (GEMMs), where specific genetic alterations are introduced to mimic human diseases, provide powerful tools for studying cancer initiation, progression, and response to therapy.
As with PDX models, research utilizing GEMMs has focused on the effects of the parent drug, dasatinib. Specific investigations into the role or activity of the this compound metabolite within these highly relevant in vivo models have not been reported in the available scientific literature.
Quantitative Analytical Chemistry for Compound and Metabolite Analysis
The precise quantification of therapeutic compounds and their metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. For dasatinib and its derivatives, highly sensitive and specific analytical methods are employed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High Sensitivity Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of dasatinib and its metabolites in biological fluids due to its exceptional sensitivity and selectivity. nih.gov Several validated LC-MS/MS assays have been developed for the simultaneous determination of dasatinib and its pharmacologically active metabolites, including hydroxylated and N-dealkylated forms, in human plasma. nih.gov
These methods typically involve a sample preparation step, such as solid-phase extraction (SPE) or liquid-liquid extraction, to isolate the analytes from plasma proteins and other interfering substances. nih.govscielo.br Chromatographic separation is achieved using a suitable analytical column, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The MRM transitions for dasatinib are typically m/z 488.0 -> 401.0. researchgate.netplos.org These assays are validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.
Table 2: Parameters of a Validated LC-MS/MS Method for Dasatinib and its Active Metabolites
| Parameter | Details | Reference |
| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
| Analytes | Dasatinib and two active metabolites | nih.gov |
| Biological Matrix | Human Plasma | nih.gov |
| Sample Preparation | Solid Phase Extraction (Oasis HLB 96-well plates) | nih.gov |
| Chromatography | Isocratic elution on a Luna phenyl-hexyl column | nih.gov |
| Detection | Positive ion electrospray tandem mass spectrometry | nih.gov |
| Linear Range | 1.00 - 1000 ng/mL for all analytes | nih.gov |
| Intra-assay Precision | Within 5.3% | nih.gov |
| Inter-assay Precision | Within 5.3% | nih.gov |
| Mean Accuracy | Within ± 9.0% of nominal values | nih.gov |
| Recovery | >79% | nih.gov |
Spectrophotometric-Based Methodologies
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a simpler and more cost-effective approach for the quantification of pharmaceutical compounds. Several UV spectrophotometric methods have been developed for the determination of dasatinib in bulk drug and pharmaceutical formulations. chemconsai.comasianpubs.org These methods are based on measuring the absorbance of the drug at its wavelength of maximum absorbance (λmax).
For dasatinib, the λmax is typically observed around 323-330 nm in various solvents like methanol (B129727) or 0.1 N HCl. asianpubs.org The methods demonstrate good linearity within specific concentration ranges (e.g., 2-10 µg/mL). asianpubs.org However, spectrophotometric methods generally lack the high selectivity and sensitivity of LC-MS/MS. Consequently, they are not suitable for the quantification of specific, low-concentration metabolites like this compound within complex biological matrices such as plasma, where the parent drug and multiple other metabolites are present simultaneously. acgpubs.org Their application is therefore restricted to the analysis of the pure drug or its dosage forms.
Table 3: Characteristics of a UV-Spectrophotometric Method for Dasatinib
| Parameter | Details | Reference |
| Instrumentation | UV-Vis Spectrophotometer | asianpubs.org |
| Analyte | Dasatinib | asianpubs.org |
| Matrix | Pharmaceutical Formulations / Bulk Drug | asianpubs.org |
| Solvent | 0.1 N HCl | asianpubs.org |
| Wavelength (λmax) | 330 nm | asianpubs.org |
| Beer's Law Range | 2 - 10 µg/mL | asianpubs.org |
| Application Note | Not suitable for metabolite quantification in biological fluids. | acgpubs.org |
Q & A
Q. What are the established synthetic routes for 2'-Deschloro-2'-hydroxy Dasatinib, and how do they differ from Dasatinib synthesis?
The synthesis of this compound involves a modified approach compared to Dasatinib. While Dasatinib synthesis begins with 2-chlorothiazole and 2-chloro-6-methylphenyl isocyanate, analogs like this compound are synthesized via coupling 2-bromothiazole-5-carboxylic acid with anilines, followed by a Buchwald-Hartwig amination with 2-(4-(6-amino-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanol . This method replaces the chlorine substituent with a hydroxyl group, requiring careful optimization of reaction conditions (e.g., catalyst systems, temperature) to maintain yield and purity.
Q. What characterization techniques are essential for confirming the structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR): ¹H-NMR and ¹³C-NMR to verify substitution patterns and hydroxyl group integration .
- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR): Identification of functional groups like hydroxyl (-OH) and thiazole rings .
- High-Performance Liquid Chromatography (HPLC): Purity assessment using gradient elution methods. Novel analogs require additional validation via X-ray crystallography or 2D-NMR if ambiguity persists.
Q. What are the primary molecular targets of this compound in preclinical models?
Like Dasatinib, this analog inhibits Src-family kinases (e.g., LYN, HCK) and BCR-ABL, but structural modifications may alter target affinity. For example, hydroxylation at the 2' position reduces chlorine-mediated steric hindrance, potentially enhancing interactions with kinase ATP-binding pockets. Initial screening should include kinase inhibition assays (e.g., ADP-Glo™) and cellular models (e.g., K562 chronic myeloid leukemia cells) to compare IC₅₀ values with Dasatinib .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced target specificity?
SAR strategies include:
- Backbone Modifications: Introducing substituents on the thiazole or pyrimidine rings to modulate hydrophobicity and hydrogen bonding (e.g., methyl groups for improved membrane permeability) .
- Hydroxyl Group Functionalization: Acetylation or sulfonation to alter pharmacokinetic properties while retaining kinase inhibition.
- In Silico Docking: Molecular dynamics simulations to predict binding poses with Src-family kinases and avoid off-target effects (e.g., EGFR, PDGFR) . Experimental validation should combine kinase profiling panels and cytotoxicity assays in primary cell lines.
Q. What experimental approaches resolve discrepancies between in vitro and in vivo efficacy data for this compound?
Discrepancies often arise from metabolic instability or poor bioavailability. Methodological solutions include:
- Metabolic Stability Assays: Liver microsome or cytochrome P450 (CYP) inhibition studies to identify degradation pathways .
- Formulation Optimization: Use of nanoparticle carriers or liposomal encapsulation to enhance solubility and tissue penetration .
- Pharmacodynamic Biomarkers: Monitoring target phosphorylation (e.g., Src Y419) in xenograft models via Western blot or immunohistochemistry .
Q. How does this compound influence epigenetic regulation in senescent cells?
Preliminary data suggest hydroxylated analogs may modulate DNA methylation patterns in senescent bone marrow stromal cells (BMSCs). Researchers should:
- Perform whole-genome bisulfite sequencing to identify differentially methylated regions (e.g., CpG islands near senescence-associated genes) .
- Correlate methylation changes with transcriptomic data (RNA-seq) to assess functional impact on pathways like p16INK4a or NF-κB .
- Validate findings in aged mouse models using epigenetic age acceleration (EAA) clocks .
Methodological Considerations
Q. What statistical frameworks are appropriate for analyzing dose-response data in this compound studies?
Use nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC₅₀ values. For survival analyses (e.g., xenograft studies), apply Cox proportional hazard models to assess event-free survival (EFS) and overall survival (OS) . Multivariate analyses should adjust for covariates like tumor volume or baseline kinase activity.
Q. How can researchers validate target engagement in complex biological systems?
- Chemical Proteomics: Use immobilized this compound probes for pull-down assays coupled with LC-MS/MS to identify bound kinases .
- Phosphoproteomics: SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify changes in kinase substrate phosphorylation .
- CRISPR-Cas9 Knockout Models: Generate Src or BCR-ABL knockout cell lines to confirm on-target effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
